N,N'-diethyl-ethylenediamine dihydrochloride

説明

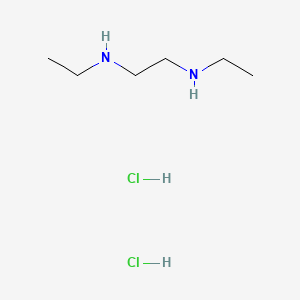

N,N'-Diethyl-ethylenediamine dihydrochloride is a diamine derivative where both nitrogen atoms of the ethylenediamine backbone are substituted with ethyl groups, forming a dihydrochloride salt.

特性

分子式 |

C6H18Cl2N2 |

|---|---|

分子量 |

189.12 g/mol |

IUPAC名 |

N,N'-diethylethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C6H16N2.2ClH/c1-3-7-5-6-8-4-2;;/h7-8H,3-6H2,1-2H3;2*1H |

InChIキー |

BIFJXHQPKDLWIE-UHFFFAOYSA-N |

正規SMILES |

CCNCCNCC.Cl.Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N,N'-ジエチルエチレンジアミン二塩酸塩は、塩酸の存在下でエチレンジアミンとジエチルアミンを反応させることによって合成できます。反応は通常、目的の生成物の形成を促進するために、混合物を加熱して行われます。反応は以下の式で表すことができます。

C2H4(NH2)2+2C2H5NH2→C6H16N2+2HCl

工業生産方法

工業的には、N,N'-ジエチルエチレンジアミン二塩酸塩は、トルエンなどの溶媒にエチレンジアミンとジエチルアミンを溶解し、混合物を加熱することによって製造されます。 その後、蒸留と結晶化によって精製して最終化合物を得ます {_svg_1}.

化学反応の分析

Acid-Base Reactions and Neutralization

The dihydrochloride salt undergoes reversible neutralization in basic conditions to regenerate the free base, N,N'-diethylethylenediamine:

-

Conditions : Requires strong bases (e.g., NaOH) in aqueous or alcoholic media .

-

Applications : The free base is utilized in further synthetic steps, such as ligand preparation or pharmaceutical intermediates .

Coordination Chemistry with Transition Metals

N,N'-Diethylethylenediamine (free base) acts as a bidentate ligand, forming stable complexes with transition metals. Examples include:

-

Mechanism : The ligand coordinates via its two nitrogen atoms, forming five-membered chelate rings.

-

Reactivity : These complexes are sensitive to pH and temperature, enabling applications in catalysis and materials science .

Reactions with Electrophiles

The secondary amine groups participate in alkylation and acylation reactions. For example:

Alkylation with Alkyl Halides

-

Conditions : Typically requires polar aprotic solvents (e.g., DMF) and heat .

-

Products : Quaternary ammonium salts, which are precursors to surfactants or ionic liquids .

Acylation with Acid Chlorides

Nitrosamine Formation

Exposure to nitrosating agents (e.g., nitrous acid) can yield carcinogenic N-nitrosodiethylamine (NDEA):

Photolytic Decomposition

Under UV irradiation, the compound undergoes N–N bond cleavage:

-

Mechanism : Radical intermediates form, leading to secondary products like ethylamine and imines .

-

Implications : Stability concerns in storage; requires protection from light .

Hazardous Incompatibilities

The dihydrochloride salt reacts exothermically with:

科学的研究の応用

Ethyl[2-(ethylamino)ethyl]amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular systems.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

作用機序

類似化合物の比較

類似化合物

エチレンジアミン: 2つの第一級アミン基を持つより単純な類似体。

N,N-ジメチルエチレンジアミン: エチル基の代わりにメチル基を持つ類似の構造。

N,N-ジエチルエチレンジアミン: 二塩酸塩成分を含まない類似の構造。

独自性

N,N'-ジエチルエチレンジアミン二塩酸塩は、金属イオンと非常に安定な錯体を形成する能力により、その類似体と比較してキレート剤としてより効果的です。 二塩酸塩の形は、水への溶解性を高め、さまざまな用途に役立ちます.

類似化合物との比較

N,N-Dimethylethylenediamine Dihydrochloride

- Structural Differences : Methyl groups replace ethyl substituents.

- Physicochemical Properties : Lower molecular weight (259.17 g/mol for N,N'-diethyl vs. ~207.12 g/mol for dimethyl) and reduced steric hindrance compared to ethyl groups.

- Applications : Used as a biochemical reagent, particularly in electrophoresis and protein crosslinking due to its smaller size .

Key Data :

Property N,N'-Diethyl-Ethylenediamine Dihydrochloride N,N-Dimethylethylenediamine Dihydrochloride Molecular Formula C₆H₁₆Cl₂N₂ C₄H₁₂Cl₂N₂ Substituents Ethyl (-CH₂CH₃) Methyl (-CH₃) Common Applications Chelation, organic synthesis Biochemical assays, crosslinking

Trientine Hydrochloride (N,N’-Bis(2-Aminoethyl)-1,2-Ethenediamine Dihydrochloride)

- Structural Differences: Additional aminoethyl branches on the ethylenediamine core.

- Applications : Pharmaceutical agent for Wilson’s disease, leveraging its copper-chelating ability .

- Comparison: The aminoethyl groups enhance metal-binding capacity compared to N,N'-diethyl derivatives, which prioritize lipophilicity over chelation .

N-(1-Naphthyl)ethylenediamine Dihydrochloride

- Structural Differences : Aromatic naphthyl group attached to one nitrogen.

- Applications : Spectrophotometric detection of nitrites (e.g., in food analysis) due to its chromogenic reactivity .

- Key Differences : The bulky naphthyl group reduces solubility in aqueous media but enhances specificity in colorimetric assays .

Ethylenediamine-N,N'-Dipropionic Acid Dihydrochloride

- Structural Differences : Carboxylic acid (-CH₂COOH) substituents instead of ethyl groups.

- Applications : Chelating agent in agriculture and medicine, with superior metal-binding capacity due to carboxylate moieties .

- Synthesis : Produced via reaction of β-chloropropionic acid calcium salt with ethylenediamine, yielding 40% under optimized conditions .

Physicochemical and Functional Comparisons

Solubility and Reactivity

- Ethyl vs. Methyl Substituents: Ethyl groups increase hydrophobicity, making N,N'-diethyl derivatives more soluble in polar organic solvents (e.g., ethanol) than aqueous solutions. Dimethyl analogs exhibit higher aqueous solubility .

- Aromatic vs.

Chelation Efficiency

- Carboxylic Acid Derivatives : Ethylenediamine-N,N'-dipropionic acid dihydrochloride binds metals (e.g., Ca²⁺, Fe³⁺) more effectively than alkyl-substituted analogs due to ionizable carboxyl groups .

- Alkyl-Substituted Derivatives : N,N'-diethyl and dimethyl variants are less effective chelators but useful in organic synthesis where steric effects or solubility are prioritized .

Thermal and Spectroscopic Properties

- IR Spectroscopy : Ethylenediamine derivatives typically show N-H stretching (2500–3000 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹). Ethyl substituents may introduce additional C-H stretching (2850–2950 cm⁻¹) .

- Thermal Stability : Dihydrochloride salts generally decompose at elevated temperatures (200–300°C), with alkyl-substituted derivatives exhibiting lower melting points than aromatic analogs .

生物活性

N,N'-diethyl-ethylenediamine dihydrochloride is a dihydrochloride salt of N,N-diethyl-ethylenediamine, characterized by its molecular formula . This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and biochemistry.

- Appearance : Colorless to light yellow liquid

- Reactivity : Strong basic properties; forms coordination complexes

Biological Activities

This compound exhibits several notable biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antibacterial properties. For instance, studies have shown effectiveness against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

2. Antioxidant Activity

The compound has been evaluated for its free radical scavenging capabilities. In vitro studies suggest that it can inhibit the formation of nitric oxide radicals, which are implicated in various inflammatory processes. The percentage inhibition of nitric oxide formation was calculated using a Griess reagent method, revealing effective concentrations that mitigate oxidative stress .

3. Anticancer Activity

Investigations into the antiproliferative effects of this compound derivatives have shown limited activity against certain cancer cell lines. For example, studies reported that specific derivatives could induce apoptosis in MCF-7 breast cancer cells, with alterations in cell morphology and a notable decline in cell viability observed at higher concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethylenediamine | Simple diamine | Basic amine widely used in chemical synthesis |

| N,N-Diethylamine | Secondary amine | Less reactive than N,N'-diethyl-ethylenediamine |

| N-(1-Naphthyl)ethylenediamine | Aromatic amine | Exhibits strong colorimetric properties |

| N,N-Dimethyl-ethylenediamine | Tertiary amine | Less basic than N,N'-diethyl-ethylenediamine |

This compound stands out due to its specific reactivity profile as a bidentate ligand and its notable biological activities, which are not as pronounced in other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antibacterial Studies : A study demonstrated that the compound exhibited significant antibacterial activity against multiple strains, with comparative analysis showing inhibition zones similar to those produced by established antibiotics .

- Antioxidant Mechanism : Research employing the Griess reagent highlighted the compound's ability to scavenge free radicals effectively, indicating its potential role as an antioxidant agent in therapeutic applications .

- Cancer Cell Interaction : In vitro experiments showed that derivatives of the compound could significantly affect the growth of cancer cell lines, suggesting possible pathways for further drug development targeting specific cancer types .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for producing high-purity N,N'-diethyl-ethylenediamine dihydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of ethylenediamine with ethyl halides in a polar solvent (e.g., ethanol), followed by hydrochlorination using HCl gas. Purification involves recrystallization from ethanol/water mixtures to remove unreacted amines and byproducts. Analytical validation via melting point determination (e.g., 196–201°C, as seen in analogous ethylenediamine derivatives) and elemental analysis ensures purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, while Fourier-transform infrared (FTIR) spectroscopy confirms N-H and C-N stretches. High-performance liquid chromatography (HPLC) with UV detection monitors purity (>95%), and mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]+ at expected m/z) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Ventilation is critical during synthesis to mitigate inhalation risks. Spill management requires neutralization with dilute acetic acid followed by solidification with absorbents .

Advanced Research Questions

Q. How can researchers assess the role of this compound in antimicrobial or antitumor studies?

- Methodological Answer : Conduct in vitro assays (e.g., broth microdilution) to determine minimum inhibitory concentrations (MICs) against gram-positive/negative bacteria or fungi. For antitumor activity, use cell viability assays (MTT/XTT) on cancer cell lines, comparing IC₅₀ values to controls. Structural analogs like octenidine dihydrochloride demonstrate broad-spectrum antimicrobial effects via membrane disruption, suggesting similar mechanisms .

Q. How can contradictions in toxicity data (e.g., acute vs. chronic exposure) be resolved for this compound?

- Methodological Answer : Perform dose-response studies in rodent models (oral/IV routes) to establish LD₅₀ and NOAEL (no-observed-adverse-effect level). Compare results to in vitro cytotoxicity assays (e.g., hemolysis or fibroblast viability). Discrepancies may arise from species-specific metabolic pathways or exposure duration, necessitating pharmacokinetic profiling (e.g., half-life, tissue distribution) .

Q. What methodologies are employed to study the coordination chemistry of this compound with metal ions?

- Methodological Answer : Use X-ray crystallography to resolve metal-ligand complexes (e.g., Cu²⁺ or Fe³⁺), revealing bond lengths and geometries. Spectrophotometric titration (UV-Vis) determines stability constants (log K). Electrochemical methods (cyclic voltammetry) assess redox behavior of metal complexes in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。